molecular formula C14H20N2O5S B7049795 4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid

4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B7049795
M. Wt: 328.39 g/mol
InChI Key: QGCDSJNHYFFWDA-UHFFFAOYSA-N
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Description

4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

4-[(2-amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-9(2)7-16(8-13(15)17)22(20,21)11-4-5-12(14(18)19)10(3)6-11/h4-6,9H,7-8H2,1-3H3,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCDSJNHYFFWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzoic acid derivative:

    Introduction of the sulfamoyl group: This step typically involves the reaction of the benzoic acid derivative with a sulfamoyl chloride in the presence of a base.

    Addition of the amino-oxoethyl group: This step involves the reaction of the intermediate compound with an amino-oxoethyl reagent under controlled conditions.

    Final purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid ring are replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid can be compared with other similar compounds, such as:

    4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-benzoic acid: This compound lacks the methyl group on the benzoic acid ring, which can affect its reactivity and biological activity.

    4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-ethylbenzoic acid: This compound has an ethyl group instead of a methyl group, which can lead to differences in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

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